4-((Cyclopropylmethyl)amino)benzoic acid
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Overview
Description
4-((Cyclopropylmethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO2 It consists of a benzoic acid core substituted with a cyclopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopropylmethyl)amino)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid or its derivatives.
Amination: The benzoic acid derivative undergoes an amination reaction with cyclopropylmethylamine. This step is usually carried out in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopropylmethyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((Cyclopropylmethyl)amino)benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-((Cyclopropylmethyl)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A structurally similar compound with an amino group instead of the cyclopropylmethylamino group.
Benzoic acid: The parent compound without any substitutions.
Cyclopropylmethylamine: The amine component used in the synthesis of 4-((Cyclopropylmethyl)amino)benzoic acid.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,12H,1-2,7H2,(H,13,14) |
InChI Key |
DXRKKLNAJJOVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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